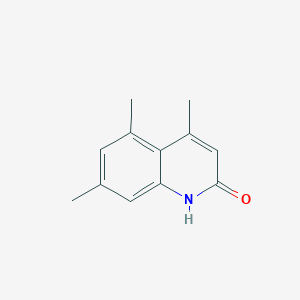

4,5,7-trimethylquinolin-2(1H)-one

Description

4,5,7-Trimethylquinolin-2(1H)-one is a substituted quinolinone derivative characterized by methyl groups at positions 4, 5, and 7 of the quinolinone scaffold. The quinolinone core consists of a bicyclic structure with a ketone group at position 2 and a nitrogen atom at position 1. The methylation pattern in this compound significantly influences its physicochemical properties and biological activity. Structural confirmation of this compound and its analogs typically relies on advanced spectroscopic techniques such as $^1$H-NMR, $^13$C-NMR, and high-resolution mass spectrometry (HRMS), as demonstrated in multiple studies .

Properties

IUPAC Name |

4,5,7-trimethyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-8(2)12-9(3)6-11(14)13-10(12)5-7/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNDOKQKPLVQFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)NC2=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-trimethylquinolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-3,5,6-trimethylbenzoic acid with acetic anhydride can yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trimethylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4,5,7-trimethylquinolin-2-ol.

Substitution: Electrophilic substitution reactions can occur at the methyl groups or the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: 4,5,7-Trimethylquinolin-2-ol.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4,5,7-Trimethylquinolin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,7-trimethylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Formulas of Selected Quinolin-2(1H)-one Derivatives

Table 2: Key Properties and Activities

Key Observations :

- Lipophilicity: Methyl groups increase logP compared to hydroxyl or halogen substituents. For example, this compound (logP 2.1) is more lipophilic than 5-chloro-4-hydroxyquinolin-2(1H)-one (logP 1.5) .

- Antimicrobial Activity : Halogenation (e.g., 7-Cl) enhances activity against Gram-negative bacteria, while methylation alone shows moderate effects .

- Antimalarial Potential: ELQ-300, a fluorinated analog, demonstrates nanomolar efficacy, highlighting the importance of halogen and alkyl chain modifications .

Biological Activity

4,5,7-trimethylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and enzyme inhibition effects. The findings are supported by case studies and data tables summarizing key research results.

Chemical Structure and Properties

This compound is characterized by its quinoline structure, which contributes to its biological activity. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 201.24 g/mol .

Biological Activities

1. Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines. A study evaluating the compound's effects on different cancer types reported IC50 values indicating strong antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 6.5 |

| HT-29 | 5.8 |

| MKN-45 | 4.9 |

| U87MG | 3.3 |

| SMMC-7721 | 6.0 |

| H460 | 5.1 |

These results suggest that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells .

Case Study: Apoptosis Induction

In a specific case study involving the A549 lung cancer cell line, treatment with this compound resulted in significant morphological changes indicative of apoptosis. The study noted an increase in apoptotic cells and chromatin condensation following treatment .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against drug-resistant strains of Mycobacterium tuberculosis and Helicobacter pylori. The structure-activity relationship (SAR) studies highlighted that modifications at specific positions on the quinoline ring enhance its antimicrobial efficacy .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against kinases involved in cancer progression.

- Signal Transduction Modulation : By inhibiting key signaling pathways, it can suppress tumor growth and induce apoptosis in malignant cells .

Summary of Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | IC50 values < 7 µM across multiple cell lines; significant apoptosis induction observed. |

| Study B | Antimicrobial | Effective against Mycobacterium tuberculosis; SAR analysis supports structural modifications for enhanced activity. |

| Study C | Enzyme Inhibition | Demonstrated inhibition of specific kinases; potential applications in targeted cancer therapies. |

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 4,5,7-trimethylquinolin-2(1H)-one derivatives?

- Methodological Answer : A typical approach involves cyclization or condensation reactions. For example, quinolinone derivatives are synthesized via refluxing precursors (e.g., aldehydes and guanidine hydrochloride) in alkaline ethanol, followed by neutralization with HCl to yield crystalline products. Reaction optimization includes controlling temperature (e.g., 80–100°C) and duration (4–6 hours) to improve yields (64–73%) . Characterization employs IR (C=O, C=N stretches), (methyl group signals at δ 2.2–2.3 ppm, aromatic protons), and mass spectrometry (molecular ion peaks) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm carbonyl (C=O) absorption near 1650–1700 cm and methyl C-H stretches (~2850–2950 cm) .

- : Identify methyl groups (singlets at δ 2.2–2.5 ppm for 4,5,7-CH) and aromatic protons (δ 6.5–8.5 ppm). Coupling patterns (e.g., doublets for H-3 and H-8) distinguish substitution positions .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 215 for CHNO) and fragmentation patterns (e.g., loss of methyl groups) confirm molecular weight and substituent stability .

Q. What biological assays are suitable for preliminary evaluation of this compound derivatives?

- Methodological Answer :

- Antimicrobial Activity : Use agar diffusion or microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Normalize results to non-tumorigenic cells (e.g., HEK293) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl) or organocatalysts to enhance cyclization efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures. Higher dielectric constants may stabilize intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1 hour vs. 4 hours) while maintaining yields >70% .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected signals) during characterization?

- Methodological Answer :

- Dynamic Effects : Check for tautomerism (e.g., keto-enol shifts) using variable-temperature NMR. For example, quinolinone NH protons may exchange or broaden at elevated temperatures .

- Regiochemical Confirmation : Perform NOESY experiments to correlate spatial proximity of methyl groups and aromatic protons. For 4,5,7-trimethyl derivatives, cross-peaks between 4-CH and H-3 confirm substitution patterns .

Q. How can regioselective methylation be achieved in the quinolinone scaffold?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to position methyl groups via lithiation (LiTMP) and subsequent quenching with methyl iodide .

- Protecting Group Strategies : Temporarily block reactive sites (e.g., NH with Boc groups) to direct methylation to 4,5,7-positions. Deprotect under acidic conditions (HCl/dioxane) .

Q. What computational tools aid in designing novel this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities for targets (e.g., bacterial DNA gyrase). Prioritize derivatives with favorable interactions (e.g., hydrogen bonds with Ser84) .

- QSAR Models : Train models on existing MIC data to correlate substituent electronic parameters (Hammett σ) with antimicrobial potency .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.